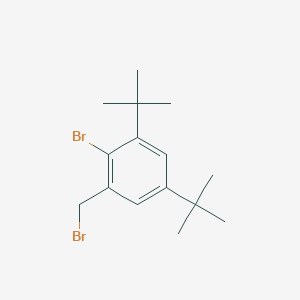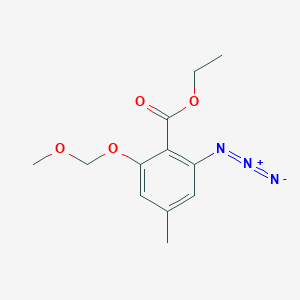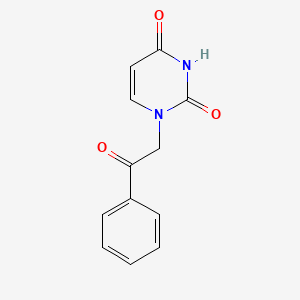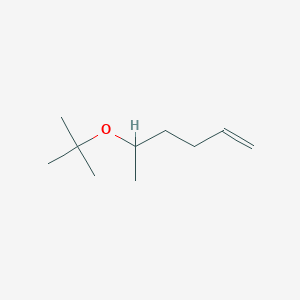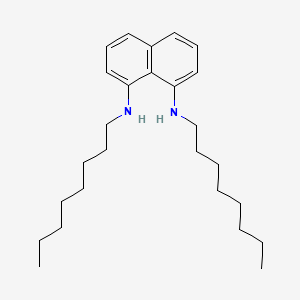![molecular formula C20H25NO B14277860 N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine CAS No. 156574-32-2](/img/structure/B14277860.png)
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine is an organic compound that features a unique structure combining an oxirane ring with a dibenzylamine moiety
Méthodes De Préparation
The synthesis of N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine typically involves the reaction of dibenzylamine with an appropriate epoxide. One common method involves the use of dibenzylamine and (2S,3S)-3-propyloxirane under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxirane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the opening of the oxirane ring and formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the oxirane ring, forming new compounds with different functional groups.
Applications De Recherche Scientifique
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine can be compared with similar compounds such as:
N,N-Dibenzylaniline: Similar in structure but lacks the oxirane ring, resulting in different chemical reactivity and applications.
Dibenzyl (2S,3S)-1-[N-(tert-butoxycarbonyl)-D-leucyl-L-prolyl]aziridine-2,3-dicarboxylate: Contains an aziridine ring instead of an oxirane ring, leading to different biological and chemical properties.
The uniqueness of this compound lies in its combination of the dibenzylamine moiety with an oxirane ring, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
156574-32-2 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine |
InChI |
InChI=1S/C20H25NO/c1-2-9-19-20(22-19)16-21(14-17-10-5-3-6-11-17)15-18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3/t19-,20-/m0/s1 |
Clé InChI |
SRWDUGYKKYZALS-PMACEKPBSA-N |
SMILES isomérique |
CCC[C@H]1[C@@H](O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
CCCC1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


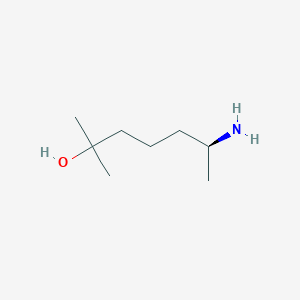

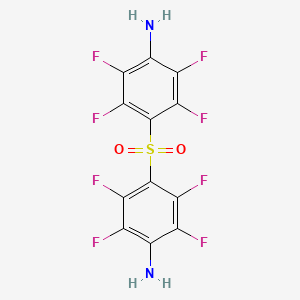
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
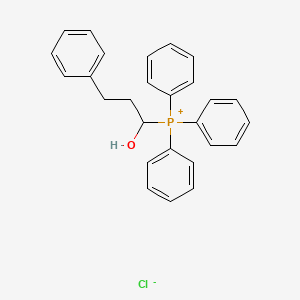
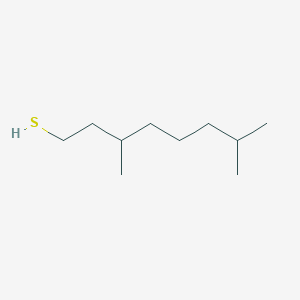

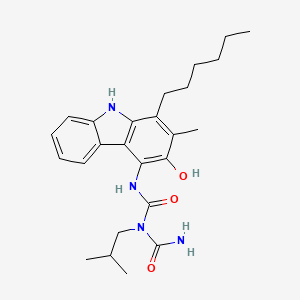
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
